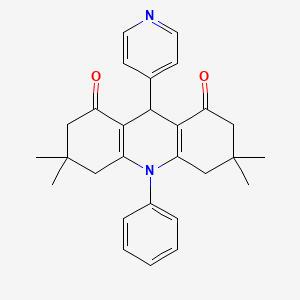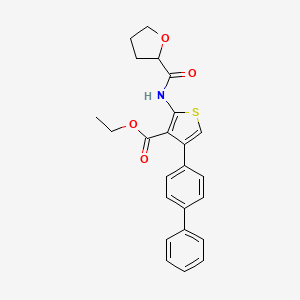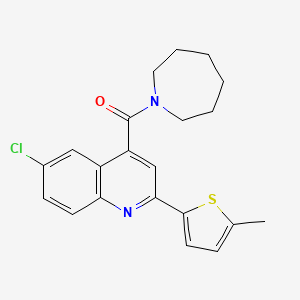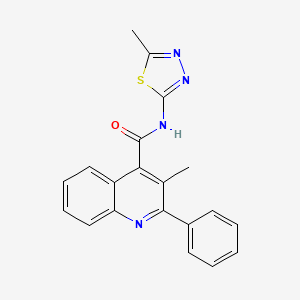![molecular formula C16H11F3IN3OS B11117582 2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B11117582.png)
2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a pyridyl group, a cyano group, and an acetamide group
Preparation Methods
The synthesis of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinethiol with 2-iodoaniline in the presence of a suitable coupling agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K~2~CO~3~) to facilitate the coupling reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~), resulting in the formation of amines or alcohols.
Scientific Research Applications
2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The cyano and iodo groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE include:
2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE: This compound has a similar pyridyl structure but with different substituents, leading to variations in its chemical and biological properties.
2-{[3-CYANO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-PHENYLACETAMIDE:
The uniqueness of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11F3IN3OS |
|---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C16H11F3IN3OS/c1-9-6-13(16(17,18)19)23-15(10(9)7-21)25-8-14(24)22-12-5-3-2-4-11(12)20/h2-6H,8H2,1H3,(H,22,24) |
InChI Key |
WANYVLBRRRKFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC=C2I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11117502.png)

![N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11117515.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11117520.png)
![2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B11117527.png)
![N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11117534.png)


![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11117557.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B11117560.png)
![3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11117570.png)
![N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11117574.png)

![2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol](/img/structure/B11117578.png)
